molecular formula C12H26ClN3O2 B1382893 (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride CAS No. 1427203-50-6

(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B1382893
CAS No.: 1427203-50-6
M. Wt: 279.81 g/mol
InChI Key: VIPNOSIMDCIAOQ-HNCPQSOCSA-N
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Description

®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-propanol and piperazine.

    Formation of Intermediate: The ®-2-Amino-propanol is reacted with piperazine under controlled conditions to form an intermediate compound.

    Esterification: The intermediate is then esterified using tert-butyl chloroformate to introduce the tert-butyl ester group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

    Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors may be used.

    Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the amino group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring are replaced with other groups to create new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its piperazine ring is a versatile scaffold that can be functionalized to create a wide range of derivatives.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can be used in the development of new biochemical assays and as a tool for probing biological pathways.

Medicine

In medicinal chemistry, ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its stability and solubility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride: The enantiomer of the compound, which may have different biological activity.

    4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride: A structurally similar compound with an ethyl group instead of a propyl group.

    4-(2-Amino-propyl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride: A similar compound with a piperidine ring instead of a piperazine ring.

Uniqueness

®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is unique due to its specific stereochemistry and the presence of the piperazine ring

This detailed article provides a comprehensive overview of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-[(2R)-2-aminopropyl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2.ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNOSIMDCIAOQ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

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